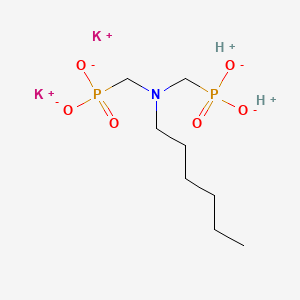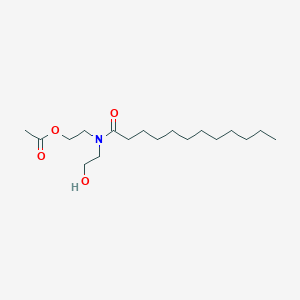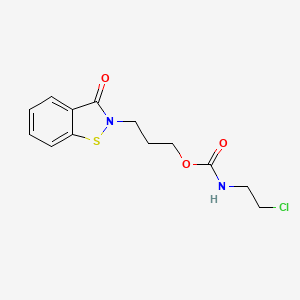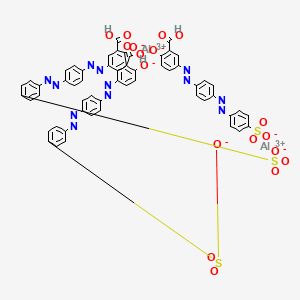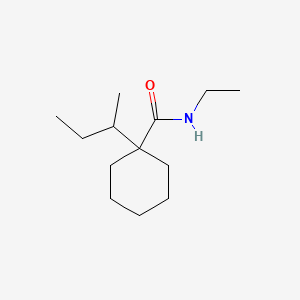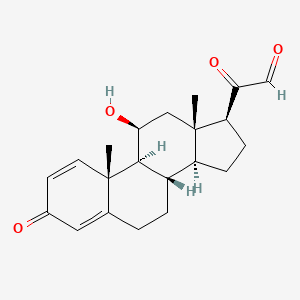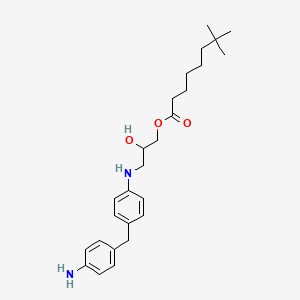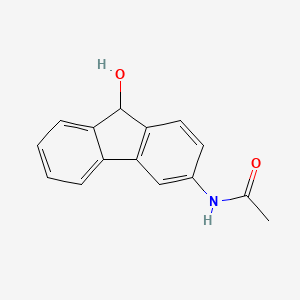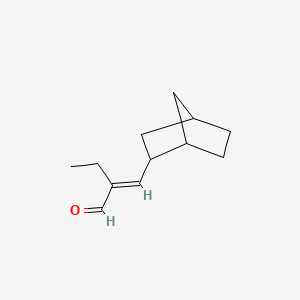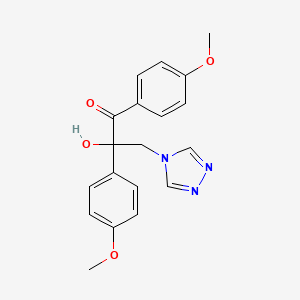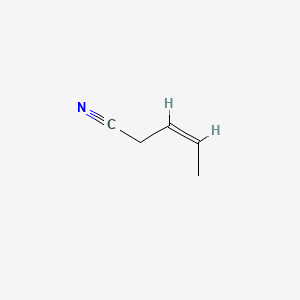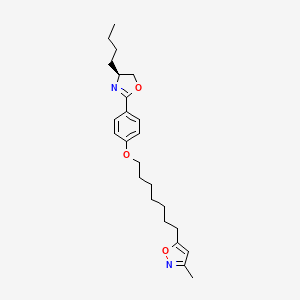
Isoxazole, 5-(7-(4-((4S)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 5-(7-(4-((4S)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru) to enhance the reaction efficiency . Another method involves the reaction of hydroxylamine with 1,3-diketones or their derivatives .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can convert isoxazoles to isoxazolines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oxazoles, and isoxazolines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Isoxazole derivatives have a wide range of applications in scientific research:
Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Isoxazole derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Medicine: Some isoxazole-based drugs are used as COX-2 inhibitors and neurotransmitter agonists.
Industry: Isoxazoles are used in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of isoxazole derivatives varies depending on their specific structure and application. Generally, these compounds interact with biological targets such as enzymes and receptors. For example, some isoxazole-based drugs inhibit the COX-2 enzyme, reducing inflammation and pain . Others may act as neurotransmitter agonists, modulating synaptic transmission .
Comparación Con Compuestos Similares
Isoxazole derivatives can be compared with other heterocyclic compounds such as oxazoles, pyrroles, and furans:
Oxazoles: Similar to isoxazoles but with the nitrogen atom in position 3 instead of 2.
Pyrroles: Five-membered rings with only nitrogen as the heteroatom.
Furans: Five-membered rings with only oxygen as the heteroatom.
Isoxazoles are unique due to the presence of both nitrogen and oxygen in the ring, which imparts distinct chemical and biological properties .
Similar Compounds
- Oxazole
- Pyrrole
- Furan
These compounds share structural similarities with isoxazoles but differ in their chemical behavior and applications .
Propiedades
Número CAS |
112270-45-8 |
|---|---|
Fórmula molecular |
C24H34N2O3 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
5-[7-[4-[(4S)-4-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C24H34N2O3/c1-3-4-10-21-18-28-24(25-21)20-12-14-22(15-13-20)27-16-9-7-5-6-8-11-23-17-19(2)26-29-23/h12-15,17,21H,3-11,16,18H2,1-2H3/t21-/m0/s1 |
Clave InChI |
OMIOBJBQYFOBLK-NRFANRHFSA-N |
SMILES isomérico |
CCCC[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
SMILES canónico |
CCCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


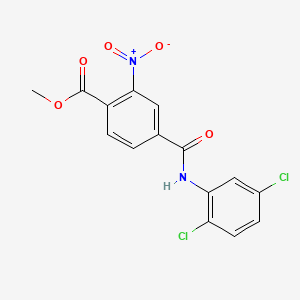
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
